molecular formula C12H7F4IN2O2 B2610023 1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one CAS No. 1836233-22-7

1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one

Cat. No.: B2610023
CAS No.: 1836233-22-7
M. Wt: 414.098
InChI Key: YVSJZLASJJIUKN-UHFFFAOYSA-N
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Description

1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one is a complex organic compound that features a unique combination of fluorinated ethyl groups, an imidazole ring, and a benzoiodoxole core

Preparation Methods

The synthesis of 1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one typically involves multiple steps, starting with the preparation of the imidazole ring and the fluorinated ethyl group. One common method involves the reaction of 1,1,2,2-tetrafluoroethyl iodide with imidazole in the presence of a base to form the intermediate 1-[1,1,2,2-tetrafluoro-2-(1H-imidazole-1-yl)ethyl]imidazole. This intermediate is then reacted with 1,2-benzoiodoxole-3-one under specific conditions to yield the final product .

Chemical Reactions Analysis

1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorinated ethyl group and the imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorinated ethyl group can enhance the compound’s stability and bioavailability, making it more effective in biological systems. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorinated ethyl groups, an imidazole ring, and a benzoiodoxole core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,1,2,2-tetrafluoro-2-imidazol-1-ylethyl)-1λ3,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4IN2O2/c13-11(14,12(15,16)19-6-5-18-7-19)17-9-4-2-1-3-8(9)10(20)21-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSJZLASJJIUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=CN=C3)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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